1H-indazole-5-carbonitrile
Overview
Description
1H-Indazole-5-carbonitrile is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals The structure of this compound consists of a fused benzene and pyrazole ring with a nitrile group attached at the 5-position
Mechanism of Action
Target of Action
1H-indazole-5-carbonitrile is a compound with potential medicinal applications Indazole-containing compounds are known to have a wide variety of medicinal applications, including as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
Indazole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . The interaction of this compound with its targets and the resulting changes would depend on the specific target and the context of the biological system.
Biochemical Pathways
Indazole-containing compounds are known to have a wide variety of medicinal applications, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific pathways involved and the context of the biological system.
Pharmacokinetics
A study on indazole-3-amine derivatives, which are structurally similar to this compound, mentioned the evaluation of adme properties . The impact of these properties on the bioavailability of this compound would depend on the specific properties of the compound.
Result of Action
Indazole derivatives are known to possess various biological activities, suggesting that this compound may have similar effects .
Biochemical Analysis
Biochemical Properties
1H-Indazole-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism . The compound’s interaction with these enzymes involves binding to the active site, thereby inhibiting their catalytic activity. Additionally, this compound has shown potential in modulating the activity of protein kinases, which are essential for cell signaling pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit the proliferation of cancer cells by interfering with the signaling pathways that regulate cell growth and survival . Moreover, it has been observed to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with protein kinases results in the inhibition of kinase activity, which in turn affects downstream signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its application in research and therapy. Over time, the compound may undergo degradation, which can affect its efficacy and potency . Long-term studies have shown that this compound remains stable under specific storage conditions, but its activity may diminish over extended periods . In vitro and in vivo studies have also indicated that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation and elimination from the body . The compound’s metabolism can lead to the formation of active or inactive metabolites, which can influence its overall pharmacological profile . Additionally, this compound can affect metabolic flux and metabolite levels, thereby impacting cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, this compound has been shown to accumulate in the liver and kidneys, where it exerts its pharmacological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Additionally, this compound can be found in the cytoplasm, where it influences various signaling pathways and metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indazole-5-carbonitrile can be synthesized through various methods. One common approach involves the cyclization of o-nitrobenzyl cyanide with hydrazine hydrate under acidic conditions. Another method includes the reaction of 2-cyanophenylhydrazine with formic acid, followed by cyclization to form the indazole ring.
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs transition metal-catalyzed reactions. For instance, a copper-catalyzed cyclization of 2-cyanophenylhydrazine can be used to produce the compound in high yields. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions: 1H-Indazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under mild conditions.
Major Products Formed:
Oxidation: Formation of indazole-5-carboxylic acid.
Reduction: Formation of 1H-indazole-5-amine.
Substitution: Various halogenated indazole derivatives.
Scientific Research Applications
1H-Indazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Research has shown its potential as an anticancer agent, with studies indicating its ability to inhibit certain cancer cell lines.
Industry: It is used in the production of advanced materials, including polymers and dyes.
Comparison with Similar Compounds
1H-Indazole-3-carbonitrile: Similar structure but with the nitrile group at the 3-position.
2H-Indazole-5-carbonitrile: Contains a different tautomeric form of the indazole ring.
Indole-5-carbonitrile: Lacks the nitrogen atom in the pyrazole ring.
Uniqueness: 1H-Indazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential as a therapeutic agent make it a valuable compound in various fields of research.
Properties
IUPAC Name |
1H-indazole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-4-6-1-2-8-7(3-6)5-10-11-8/h1-3,5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBYVNQFNMXDJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456071 | |
Record name | 1H-indazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74626-47-4 | |
Record name | 1H-indazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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